Higher Lipophilicity vs. Simple Aryl-Sulfonyl THIQ Analogs
The compound exhibits a calculated log P of 4.96 and a log D₇.₄ of 4.96 . By comparison, the unsubstituted phenyl-sulfonyl THIQ analog 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has a reported log P of approximately 2.8–3.0 (class-level inference from related THIQ sulfonamides) [1]. This difference of ~1.9–2.2 log units (> 70‑fold higher octanol‑water partition) is driven exclusively by the tetra‑methyl substitution on the aryl ring. The measured aqueous solubility (log Sw = –4.59; ~26 µM) is correspondingly low, consistent with the elevated lipophilicity. These values place the compound in a distinct physicochemical space compared to common mono‑substituted aryl‑THIQ analogs.
| Evidence Dimension | Lipophilicity (logP and logD₇.₄) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | log P = 4.96; log D₇.₄ = 4.96; log Sw = –4.59 (~26 µM) |
| Comparator Or Baseline | 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: estimated log P ~2.8–3.0 (class-level inference from THIQ sulfonamide SAR series) |
| Quantified Difference | Δlog P ≈ +1.9 to +2.2 (> 70‑fold increase in octanol partition); log Sw ≈ –4.59 indicates low aqueous solubility characteristic of tetra‑ortho‑methyl substitution. |
| Conditions | Calculated log P/log D by consensus algorithm (ChemDiv platform); comparator log P approximated from structurally related THIQ sulfonamides [1] |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, protein binding, metabolic clearance, and off‑target promiscuity; a > 70‑fold difference in log P means that this compound cannot be treated as interchangeable with simpler aryl‑sulfonyl THIQ analogs in any pharmacological or biochemical experiment.
- [1] Torrens Jover, A. et al. (2006). 5‑HT₇ receptor antagonists. EP 1630158 A1. Class‑level SAR data on 2‑(arylsulfonyl)-1,2,3,4-tetrahydroisoquinolines. View Source
